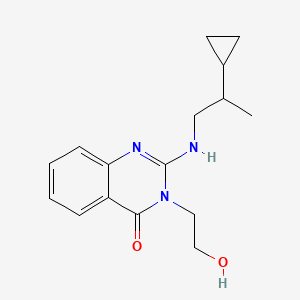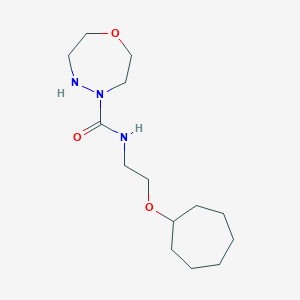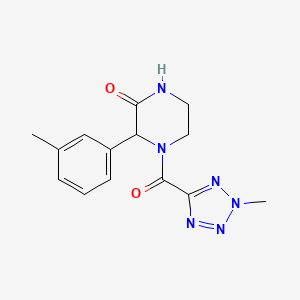![molecular formula C10H15IN4O3 B7437755 methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate (also known as TAK-659) is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.
Mécanisme D'action
TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are all members of the Tec family of non-receptor tyrosine kinases. These kinases are involved in the signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation has been implicated in the development of cancer. By blocking the activity of these kinases, TAK-659 can prevent cancer cells from proliferating and induce their death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of various types of cancer cells, including those that are resistant to other treatments. TAK-659 has also been shown to enhance the activity of other anticancer agents, such as chemotherapy and immunotherapy, suggesting that it may have a synergistic effect when used in combination with other treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, ITK, and TEC kinase, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of TAK-659 is that it may have off-target effects on other kinases, which could lead to unwanted side effects. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for TAK-659, as well as its safety and efficacy in clinical trials.
Orientations Futures
There are several potential future directions for the development of TAK-659 as an anticancer agent. One direction is to investigate its use in combination with other treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another direction is to explore its potential use in treating other types of cancer, such as breast cancer, lung cancer, or melanoma. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of TAK-659, as well as its effects on the tumor microenvironment and immune system. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase may lead to the discovery of even more effective treatments for cancer.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-tert-butyl-5-iodopyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl carbamate to yield the final product, methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate.
Applications De Recherche Scientifique
TAK-659 has been shown to have potent inhibitory activity against several kinases that are involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are known to play a critical role in the development and progression of various types of cancer, such as leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN4O3/c1-10(2,3)15-7(11)6(5-12-15)8(16)13-14-9(17)18-4/h5H,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPHPGRZRRMUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=O)NNC(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)

![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)
![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine](/img/structure/B7437747.png)
![(2S)-N'-[4-(difluoromethylsulfonyl)phenyl]-1-methylpyrrolidine-2-carbohydrazide](/img/structure/B7437756.png)
![N-[1-[1-(3-cyanoimidazo[1,2-a]pyridin-2-yl)pyrrolidin-3-yl]pyrazol-3-yl]acetamide](/img/structure/B7437771.png)
![Methyl 6-[5-(3,3-difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B7437779.png)